molecular formula C11H7ClF3N3O B2463681 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile CAS No. 400087-72-1

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile

Cat. No. B2463681
M. Wt: 289.64
InChI Key: LHWGJYVSXNJPEY-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis of N-heterocycles and Derivatives

  • Synthesis of Trifluoromethylated Azaindazole Derivatives : A study by Channapur et al. (2019) explores the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile building block for creating trifluoromethylated N-heterocycles (Channapur et al., 2019).

Crystal Structure and Reaction Mechanisms

  • Investigation of Crystal Structures and Reaction Mechanisms : The work of Liu et al. (2013) involves determining the crystal structure of related compounds and proposing a reaction mechanism for the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu et al., 2013).

Multicomponent Reactions and Novel Compounds

  • Development of New Multicomponent Reactions : Elinson et al. (2018) describe a multicomponent reaction process leading to the efficient formation of previously unknown substituted 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles, highlighting potential biomedical applications (Elinson et al., 2018).

Synthesis and Biological Screening

  • Synthesis and Microbial Screening of Derivatives : Goswami et al. (2022) report the synthesis of novel derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and their effective antimicrobial action (Goswami et al., 2022).

Optical and Junction Characteristics

  • Optical and Diode Characteristics of Pyridine Derivatives : Zedan et al. (2020) studied the thermal, structural, optical, and diode characteristics of two pyridine derivatives, providing insights into their potential applications in electronics (Zedan et al., 2020).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling TFMP derivatives. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-8-3-7(11(13,14)15)5-17-9(8)18-2-1-6(4-16)10(18)19/h3,5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWGJYVSXNJPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile

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